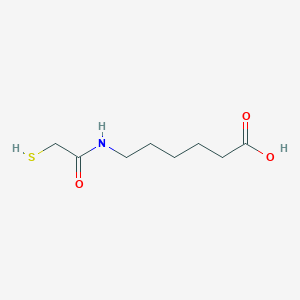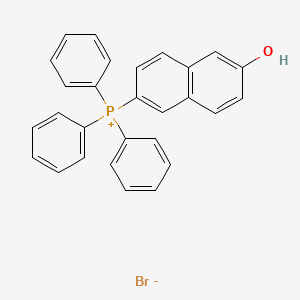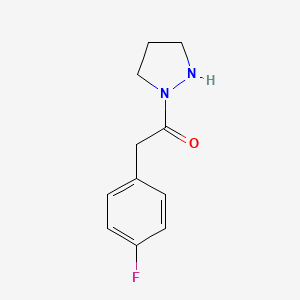![molecular formula C9H21NO4S B15160068 4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid CAS No. 819849-82-6](/img/structure/B15160068.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is a chemical compound with a unique structure that includes both a hydroxyl group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid typically involves the reaction of a suitable amine with a sulfonic acid derivative. One common method is the reaction of 1-hydroxypentan-2-amine with butane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler amine.
Applications De Recherche Scientifique
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxybutane-1-sulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- Toluene-4-sulfonic acid
Uniqueness
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Numéro CAS |
819849-82-6 |
|---|---|
Formule moléculaire |
C9H21NO4S |
Poids moléculaire |
239.33 g/mol |
Nom IUPAC |
4-(1-hydroxypentan-2-ylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-3-4-9(7-11)10-6-5-8(2)15(12,13)14/h8-11H,3-7H2,1-2H3,(H,12,13,14) |
Clé InChI |
DHPWUASIQYOICI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)NCCC(C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
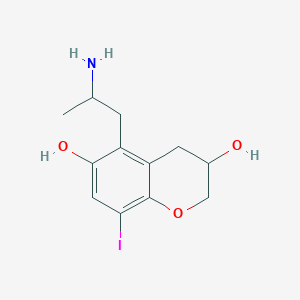
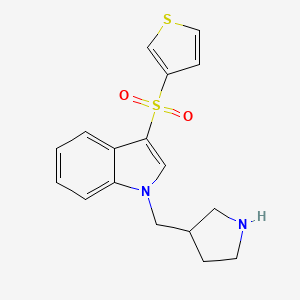
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)

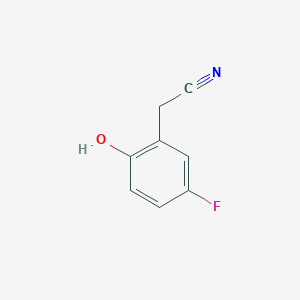
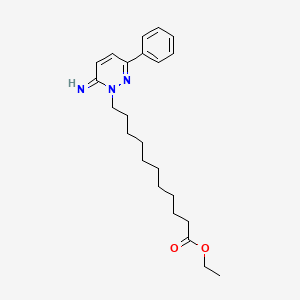
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
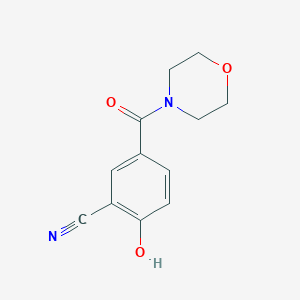
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
